molecular formula C31H40O3 B15144117 Menaquinone 4-d7 2,3-Epoxide

Menaquinone 4-d7 2,3-Epoxide

Cat. No.: B15144117
M. Wt: 467.7 g/mol
InChI Key: TUZHANAISKEZFG-CKBRGKTGSA-N
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Description

Menaquinone 4-d7 2,3-Epoxide is a deuterium-labeled derivative of Menaquinone 4 2,3-Epoxide. This compound is part of the vitamin K family, specifically a form of vitamin K2. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds due to its stability and non-radioactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone 4-d7 2,3-Epoxide typically involves the deuteration of Menaquinone 4 followed by epoxidation. The deuteration process incorporates stable heavy isotopes of hydrogen (deuterium) into the Menaquinone 4 molecule. This is often achieved through catalytic hydrogenation in the presence of deuterium gas. The epoxidation step involves the reaction of the deuterated Menaquinone 4 with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the 2,3-epoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Menaquinone 4-d7 2,3-Epoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinone derivatives.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can open the epoxide ring under basic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted epoxides depending on the nucleophile used.

Scientific Research Applications

Menaquinone 4-d7 2,3-Epoxide has several scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the role of vitamin K2 in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in bone health and cardiovascular diseases.

    Industry: Used in the development of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of Menaquinone 4-d7 2,3-Epoxide involves its role in the vitamin K cycle. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the carboxylation of glutamic acid residues in certain proteins. This modification is crucial for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed study of these pathways without altering the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Menaquinone 4: The non-deuterated form of the compound.

    Menaquinone 4 2,3-Epoxide: The non-deuterated epoxide form.

    Menaquinone 7: Another form of vitamin K2 with a longer side chain.

    Phylloquinone (Vitamin K1): The plant-based form of vitamin K.

Uniqueness

Menaquinone 4-d7 2,3-Epoxide is unique due to its deuterium labeling, which makes it an invaluable tool in research. The deuterium atoms provide a way to trace the compound’s metabolic fate and study its pharmacokinetics without altering its biological function. This makes it particularly useful in detailed mechanistic studies and in the development of new therapeutic agents.

Properties

Molecular Formula

C31H40O3

Molecular Weight

467.7 g/mol

IUPAC Name

3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D

InChI Key

TUZHANAISKEZFG-CKBRGKTGSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C

Origin of Product

United States

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